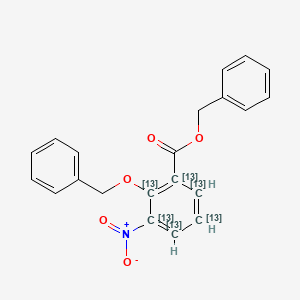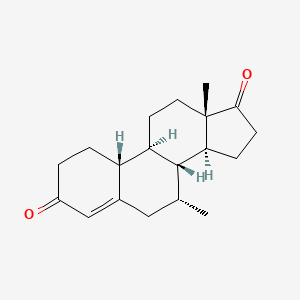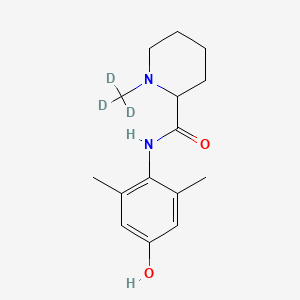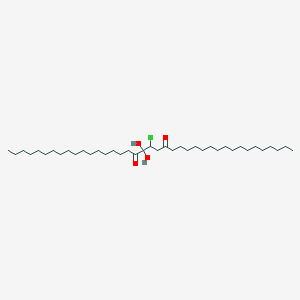
rac 2-Oleoyl-3-chloropropanediol-d5, 95per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 2-Oleoyl-3-chloropropanediol-d5, 95 percent: is a stable isotope-labeled compound. It is an isotopically labeled version of 2-Oleoyl-3-chloropropanediol, a natural compound known for its diverse physiological effects such as regulating energy metabolism and promoting weight loss . The compound is used extensively in scientific research to monitor and measure the levels of 2-Oleoyl-3-chloropropanediol within biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac 2-Oleoyl-3-chloropropanediol-d5 involves the esterification of (9Z)-9-Octadecenoic acid with 2-Chloro-1-(hydroxymethyl)ethyl ester-d5. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired isotopic labeling and purity .
Industrial Production Methods
Industrial production of rac 2-Oleoyl-3-chloropropanediol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required 95 percent purity. The production is carried out in compliance with relevant regulations and standards to ensure the quality and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions
rac 2-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac 2-Oleoyl-3-chloropropanediol-d5 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of 2-Oleoyl-3-chloropropanediol.
Biology: Employed in studies to understand the metabolic pathways and physiological effects of 2-Oleoyl-3-chloropropanediol.
Medicine: Investigated for its potential therapeutic effects in regulating energy metabolism and promoting weight loss.
Industry: Used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of rac 2-Oleoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. It is known to regulate energy metabolism by influencing the activity of enzymes involved in lipid metabolism. The compound’s stable isotope labeling allows for precise tracking and measurement within biological systems, providing valuable insights into its physiological effects .
Comparación Con Compuestos Similares
rac 2-Oleoyl-3-chloropropanediol-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
rac 1-Oleoyl-3-chloropropanediol-d5: Another isotopically labeled version with a different positional isomer.
2-Oleoyl-3-chloropropanediol: The non-labeled version of the compound.
1-Oleoyl-2-chloropropanediol: A positional isomer with different physiological effects.
The stable isotope labeling of rac 2-Oleoyl-3-chloropropanediol-d5 provides enhanced accuracy and reliability in scientific research, making it a valuable tool for various applications.
Propiedades
Número CAS |
1331669-45-4 |
|---|---|
Fórmula molecular |
C21H39ClO3 |
Peso molecular |
380.021 |
Nombre IUPAC |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
Clave InChI |
SQEOYUUMBWVKDM-FNKKQMTJSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl |
Sinónimos |
(9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)


